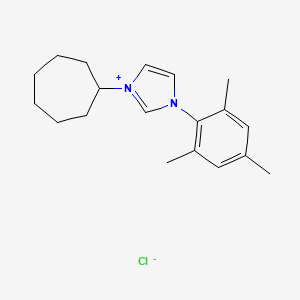

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C19H27ClN2 It is a member of the imidazolium family, characterized by the presence of an imidazole ring This compound is known for its unique structural features, which include a cycloheptyl group and a mesityl group attached to the imidazole ring

準備方法

The synthesis of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cycloheptyl-1H-imidazole with mesityl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve high yields and purity.

化学反応の分析

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloride ion in the compound can be substituted with other nucleophiles such as bromide or iodide under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Applications in Organic Synthesis

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride has been utilized in several synthetic pathways due to its ability to stabilize reactive intermediates. It serves as a catalyst in:

- C-H Activation : The compound can facilitate the functionalization of C-H bonds, making it valuable in the synthesis of complex organic molecules.

- Cross-Coupling Reactions : It has been reported to enhance the efficiency of cross-coupling reactions between aryl halides and organometallic reagents, which are crucial for building diverse chemical libraries.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its interactions with microbial membranes suggest potential applications in developing new antimicrobial agents. Preliminary studies have shown that it may disrupt microbial cell integrity, making it a candidate for further investigation as an antimicrobial formulation.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory effects. Its structure allows for interactions with biological membranes, which could lead to modulation of inflammatory pathways. However, more research is required to elucidate the specific mechanisms through which it exerts these effects .

Case Studies

Several studies have highlighted the applications of imidazole derivatives, including this compound:

- Antimicrobial Evaluation : In one study, derivatives were tested against various bacterial strains, showing promising results that warrant further exploration into their potential as therapeutic agents .

- Anti-inflammatory Research : Another investigation focused on the synthesis of imidazole derivatives for their anti-inflammatory effects, demonstrating how structural modifications can influence biological activity .

作用機序

The mechanism of action of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

類似化合物との比較

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other similar compounds, such as:

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride: This compound has a cyclohexyl group instead of a cycloheptyl group, which may result in different chemical properties and applications.

1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride:

生物活性

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial and potential anti-inflammatory applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₉H₂₇ClN₂, with a molecular weight of approximately 318.88 g/mol. The compound features a unique imidazolium structure characterized by a cycloheptyl group at position 1 and a mesityl group at position 3. These substituents contribute to its distinctive chemical properties, enhancing its reactivity and biological interactions .

Antimicrobial Activity

The antimicrobial activity of this compound has been investigated through various studies, revealing its effectiveness against a range of microbial pathogens.

The mechanism underlying the antimicrobial activity is believed to involve disruption of microbial cell membranes. The lipophilic nature of the cycloheptyl and mesityl groups allows for interaction with lipid bilayers, leading to compromised cell integrity and leakage of cellular contents .

Research Findings

A study reported that imidazolium salts, including this compound, exhibited varying minimum inhibitory concentration (MIC) values depending on their structural features. The presence of longer alkyl chains was correlated with increased antimicrobial efficacy . For example, in tests against Staphylococcus aureus and Escherichia coli, MIC values were reported as low as 4–8 μg/mL for structurally similar compounds with optimal chain lengths .

Anti-inflammatory Potential

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its interactions with cellular components could provide insights into its potential therapeutic applications in inflammation-related conditions. However, further research is necessary to elucidate the exact mechanisms involved .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Smaller cycloalkyl group |

| 1-Methyl-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Methyl group instead of cycloalkyl |

| 1-(2-Methylpropyl)-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Branched alkyl substituent |

The larger cycloheptyl group in this compound may enhance its biological activity compared to others with smaller substituents .

Case Studies

Several case studies have highlighted the biological efficacy of imidazolium salts:

- Cetinkaya et al. Study : This research demonstrated that variations in substituents significantly impacted antimicrobial activity. The mesitylmethyl derivative showed enhanced effectiveness against S. aureus and E. faecalis, with MIC values reaching as low as 3.12 μg/mL when paired with specific anions .

- Pernak's Investigation : A series of alkoxymethylimidazolium salts were tested against various bacterial strains. The results indicated that structural modifications could lead to significant changes in antimicrobial potency, reinforcing the importance of substituent choice .

特性

IUPAC Name |

1-cycloheptyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N2.ClH/c1-15-12-16(2)19(17(3)13-15)21-11-10-20(14-21)18-8-6-4-5-7-9-18;/h10-14,18H,4-9H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTCJGWNMMVMFV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCC3)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。